1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate
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Overview
Description
1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate is a complex organic compound with a unique structure. It features a hexyl group, an oxetane ring, and a formamido group, making it a molecule of interest in various fields of scientific research. This compound’s intricate structure allows it to participate in diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate typically involves multiple steps, including the formation of the oxetane ring and the introduction of the hexyl and formamido groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The hexyl and formamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate exerts its effects involves interactions with specific molecular targets and pathways. The oxetane ring and formamido group play crucial roles in binding to target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-[(2S,3R)-3-hexyl-4-oxo-2-oxetanyl]-2-heptanyl N-formyl-L-valinate
- (2S,3R)-2-(1-Cyclohexen-1-yl)-3-[(4-methoxybenzyl)oxy]-7,7-dimethyl-1-vinylbicyclo[2.2.1]heptan-2-ol
Uniqueness: 1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate stands out due to its specific stereochemistry and the presence of both the oxetane ring and formamido group
Properties
Molecular Formula |
C22H39NO5 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate |
InChI |
InChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17?,18-,19+,20+/m1/s1 |
InChI Key |
WWGVIIVMPMBQFV-HNNZKPGWSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1[C@@H](OC1=O)CC(CCCCC)OC(=O)[C@H](C(C)C)NC=O |
Canonical SMILES |
CCCCCCC1C(OC1=O)CC(CCCCC)OC(=O)C(C(C)C)NC=O |
Origin of Product |
United States |
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